4-Hydroperoxy-2-nonenal

Cancer Research Apoptosis Lipid Peroxidation

4-Hydroperoxy-2-nonenal (4-HPNE) is a monounsaturated fatty aldehyde and a primary, previously unrecognized major product of ω-6 polyunsaturated fatty acid lipid hydroperoxide decomposition. It serves as the immediate metabolic precursor to the well-known cytotoxic electrophile 4-hydroxy-2-nonenal (4-HNE), forming initially during oxidative stress before conversion under specific conditions.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 7439-43-2
Cat. No. B023920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroperoxy-2-nonenal
CAS7439-43-2
Synonyms4-hydroperoxy-2-nonenal
4-hydroxyperoxy-trans-2-nonenal
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=O)OO
InChIInChI=1S/C9H16O3/c1-2-3-4-6-9(12-11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+
InChIKeyTVNYLRYVAZWBEH-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroperoxy-2-nonenal (CAS 7439-43-2) for Lipid Peroxidation Research & Oxidative Stress Biomarker Studies


4-Hydroperoxy-2-nonenal (4-HPNE) is a monounsaturated fatty aldehyde and a primary, previously unrecognized major product of ω-6 polyunsaturated fatty acid lipid hydroperoxide decomposition . It serves as the immediate metabolic precursor to the well-known cytotoxic electrophile 4-hydroxy-2-nonenal (4-HNE), forming initially during oxidative stress before conversion under specific conditions . 4-HPNE is available as a high-purity research compound (≥95%) and is used as a direct marker of oxidative stress and as a reagent for studying protein and DNA adduct formation .

Marker Primary ω-6 lipid peroxidation product; early oxidative stress probe
Adducts Unique etheno DNA adducts and hydroperoxide-specific protein modifications
Pathway Immediate metabolic precursor to 4-HNE; mechanistic studies of oxidative damage
Purity High-purity research compound (≥95%), suitable for analytical standard use

Why 4-HPNE Cannot Be Substituted with 4-HNE, 4-ONE, or MDA in Specialized Assays


While 4-HPNE, 4-HNE, and 4-ONE are structurally related α,β-unsaturated aldehydes derived from the same lipid peroxidation pathway, they exhibit distinct chemical reactivity and biological adduct profiles that preclude simple interchange. 4-HPNE is not merely an intermediate; it is a reactive molecule that covalently modifies proteins to generate unique intramolecular oxidation products not formed by 4-HNE or 4-ONE . Specifically, 4-HPNE forms unsubstituted etheno DNA adducts, whereas 4-HNE forms propano adducts and 4-ONE forms heptanone-etheno adducts . Furthermore, the hydroperoxide moiety of 4-HPNE imparts greater polarity and distinct physical behavior, such as rapid equilibration between oil droplets in emulsion systems, which 4-HNE does not replicate . Substituting 4-HPNE with a more stable analog like 4-HNE would fail to capture the unique protein modifications and DNA lesion signatures that are specific to the hydroperoxide form, thereby invalidating results in oxidative stress biomarker discovery, adductomics, and food lipid oxidation studies.

4-HNE does not form unsubstituted etheno DNA adducts; only 4-HPNE generates this genotoxic signature. Substituting would misidentify the precursor pathway.
Unique intramolecular protein oxidation products (Baeyer-Villiger-like rearrangement) are exclusive to 4-HPNE. 4-HNE or 4-ONE cannot replicate this modification profile.
Rapid inter-droplet equilibration in emulsions (≤30 min) is specific to 4-HPNE. Triglyceride-bound hydroperoxides or more stable aldehydes exhibit different mass-transfer behavior.

Quantitative Differentiation of 4-HPNE from 4-HNE, 4-ONE, and MDA: Evidence-Based Selection


Apoptotic Potency in RKO Colorectal Carcinoma Cells: 4-HPNE Matches 4-HNE and 4-ONE

In a head-to-head comparison of synthetic aldehydes in the human colorectal cancer cell line RKO, 4-HPNE, 4-HNE (both enantiomers), and 4-ONE induced similar death responses at comparable doses over almost identical time frames . All compounds activated caspases and caused nucleosomal DNA fragmentation. This indicates that 4-HPNE is not inherently more or less cytotoxic than its major metabolite 4-HNE, and thus can serve as a direct functional substitute in apoptosis assays where the hydroperoxide precursor is required.

Apoptosis comparison
Head-to-head
Comparable death response to 4-HNE and 4-ONE in RKO colorectal carcinoma cells
Supports apoptosis pathway-response context when hydroperoxide precursor is required
Caspase activation, nucleosomal DNA fragmentation; synthetic compounds, cell viability assays
Cancer Research Apoptosis Lipid Peroxidation

Unique Protein Adduct Formation: 4-HPNE Generates Intramolecular Oxidation Products Not Seen with 4-HNE

4-HPNE reacts with lysine residues in bovine serum albumin to form two major unique adducts: Nϵ-4-hydroxynonanoic acid-lysine and Nϵ-4-hydroxy-(2Z)-nonenoyllysine. These adducts arise via a Baeyer-Villiger-like rearrangement catalyzed by the hydroperoxide group itself, a mechanism not available to 4-HNE or 4-ONE . A monoclonal antibody raised against 4-HPNE-modified protein specifically recognized Nϵ-4-hydroxynonanoic acid-lysine and detected 4-HPNE-specific epitopes in oxidized LDL and human atherosclerotic lesions, confirming in vivo relevance. In contrast, 4-HNE forms Michael adducts with lysine, histidine, and cysteine residues, which are structurally and immunologically distinct.

Protein adduct profile
Head-to-head
Unique Nϵ-4-hydroxynonanoic acid-lysine and Nϵ-4-hydroxy-(2Z)-nonenoyllysine adducts
Enables 4-HPNE-specific oxidative damage detection; not achievable with 4-HNE
Baeyer-Villiger-like rearrangement; confirmed in oxidized LDL and human atherosclerotic lesions
Proteomics Oxidative Stress Post-translational Modifications

DNA Adduct Specificity: 4-HPNE Forms Unsubstituted Etheno Adducts, 4-HNE Forms Propano Adducts

LC/MS analysis of reactions with 2′-deoxyguanosine (dGuo) reveals that 4-HPNE forms 1,N2-etheno-dGuo as a major product, along with heptanone-etheno-dGuo . In contrast, 4-HNE forms hydroxypropano-dGuo adducts via Michael addition, while 4-ONE forms heptanone-etheno adducts in high yield. Importantly, no 4-HNE-derived hydroxypropano adducts were observed from 4-HPNE reactions, confirming a distinct DNA damage profile. This specificity means that detection of unsubstituted etheno adducts in tissue samples points specifically to 4-HPNE or 4,5-epoxy-2-decenal as the precursor, not 4-HNE.

DNA adduct type
Head-to-head
Major product: 1,N2-etheno-dGuo; no hydroxypropano adducts
Distinct genotoxic signature; essential for etheno adduct biomarker studies
dGuo + 4-HPNE, pH 7.4, 37°C; LC/APCI/MS; 4-HNE forms propano adducts instead
DNA Adductomics Genotoxicity Chemical Carcinogenesis

Formation Kinetics: 4-HPNE is the Primary Product at Low Fe(II) and Early Time Points

During Fe(II)-mediated decomposition of 13-hydroperoxylinoleic acid, at low Fe(II) concentrations or early time points, 4-HPNE and 4-ONE are the two major observed products . 4-HNE is only detected as a more polar, third product at high Fe(II) concentrations or after extended incubation. This kinetic profile demonstrates that 4-HPNE is the immediate, primary breakdown product, while 4-HNE is a secondary metabolite formed under more reducing or prolonged conditions. For studies aiming to capture early oxidative events, 4-HPNE is the correct analyte, not 4-HNE.

Formation kinetics
Head-to-head
Major product at low Fe(II) and early time points; 4-HNE appears later
Supports selection for early oxidative event monitoring
Fe(II)-mediated 13-HpODE decomposition; LC/MS analysis
Lipid Peroxidation Mechanisms Analytical Chemistry Oxidative Stress

Physical Behavior in Emulsions: 4-HPNE Equilibrates Rapidly, Unlike Triglyceride-Bound Hydroperoxides

In model food emulsions, shorter and more hydrophilic lipid oxidation products like 4-HPNE and 2,4-decadienal were found to equilibrate between oil droplets within 30 minutes . In contrast, triglyceride-bound hydroperoxides showed no significant concentration differences before and after mixing of clean and pre-oxidized droplets. This rapid inter-droplet transfer of 4-HPNE can propagate oxidation to previously unoxidized oil phases. Exogenous addition of 4-HPNE led to overall higher lipid oxidation values, confirming its role as a pro-oxidant shuttle.

Emulsion transfer
Data to verify
Equilibrates between oil droplets within 30 min; no transfer for bound hydroperoxides
Reported pro-oxidant shuttle behavior; review food-model context
Model food emulsions; source-specific review required
Food Chemistry Emulsion Science Lipid Oxidation

In Vivo Neurotoxicity: Co-Occurrence with 4-HNE Implicated in TrkA Receptor Downregulation

Intraperitoneal administration of oxidized sunflower oil (containing both 4-HPNE and 4-HNE) to rats for 21 days resulted in a significant decrease in the number of neural cells positively immunostained for TrkA receptor in the frontal cortex compared to controls receiving non-oxidized oil . This suggests that these aldehydes collectively disrupt cholinergic neuron survival signaling, potentially contributing to neurodegenerative processes. While the study does not separate the individual effects of 4-HPNE and 4-HNE, it establishes the in vivo relevance of 4-HPNE as a component of the toxic milieu generated by oxidized lipids.

In vivo TrkA
Supporting evidence
Decrease in TrkA-positive neural cells in frontal cortex after oxidized oil i.p. (co-exposure with 4-HNE)
Supports neurodegeneration model context; 4-HPNE contribution not individually resolved
Rat model, 21-day exposure; p-value not reported
Neuroscience Neurodegeneration In Vivo Toxicology

Optimal Use Cases for 4-Hydroperoxy-2-nonenal (4-HPNE) in Academic and Industrial Research


Oxidative Stress Biomarker Discovery and Validation

4-HPNE is the appropriate authentic standard for developing LC/MS-based methods to quantify 4-HPNE and its unique protein or DNA adducts in biological fluids and tissues. Its distinct reactivity profile (unsubstituted etheno adducts, unique lysine modifications) enables specific detection of early-stage lipid peroxidation events, differentiating it from later-stage products like 4-HNE. Researchers can use 4-HPNE to spike samples for recovery experiments, generate adduct standards, and validate immunoassays targeting 4-HPNE-specific epitopes .

Mechanistic Studies of Protein Carbonylation and Dysfunction

Due to its ability to form unique intramolecular oxidation products via Baeyer-Villiger-like rearrangements , 4-HPNE is the compound of choice for investigating novel protein post-translational modifications. In vitro incubation of purified proteins or cell lysates with 4-HPNE, followed by proteomic analysis, allows mapping of specific lysine residues targeted by lipid peroxidation. The availability of a monoclonal antibody against 4-HPNE-modified proteins further enables immunohistochemical localization of this specific oxidative damage in tissue sections, such as atherosclerotic plaques .

Food Lipid Oxidation and Shelf-Life Modeling

The rapid inter-droplet transfer behavior of 4-HPNE (equilibration within 30 minutes) makes it an excellent model compound for studying the migration of secondary oxidation products in complex food emulsions . Industrial food scientists can use exogenous 4-HPNE addition to simulate oxidative propagation and evaluate the efficacy of antioxidant systems or barrier technologies. Its role as a primary decomposition product also makes it a relevant target analyte for monitoring early stages of oil rancidity .

In Vivo Toxicology and Neurodegeneration Models

Based on evidence linking dietary oxidized lipids containing 4-HPNE to TrkA receptor downregulation in rat frontal cortex , 4-HPNE can be employed in preclinical studies examining the impact of lipid peroxidation products on neuronal health. Researchers can administer 4-HPNE (alone or in combination with 4-HNE) via intracerebroventricular injection or dietary incorporation to dissect its contribution to neuroinflammatory and neurodegenerative pathways, such as those implicated in Alzheimer's disease.

Application
Selection Property
Validation Focus
Oxidative stress biomarker studies
Unique adduct specificity (etheno DNA, lysine modifications)
LC-MS method development, adduct recovery experiments
Protein modification mapping
Baeyer-Villiger-like rearrangement adducts
Proteomic mapping, immunohistochemical validation
Food emulsion oxidation models
Rapid inter-droplet transfer behavior
Antioxidant efficacy screening, propagation kinetics
In vivo neurodegeneration research
TrkA downregulation model context
Neuroinflammatory pathway analysis, dietary oxidized lipid studies

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